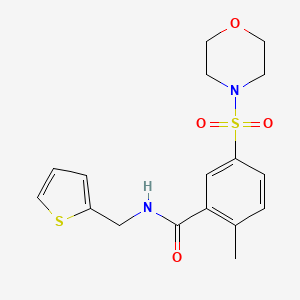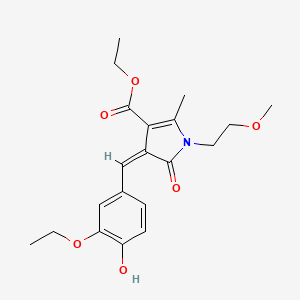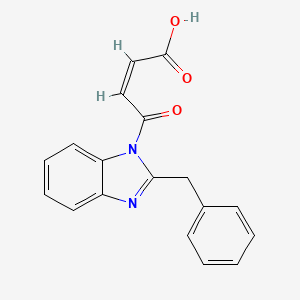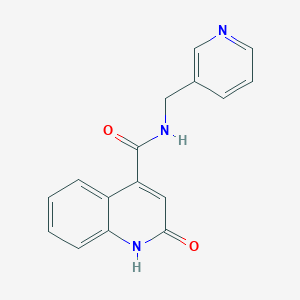
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as MTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MTSB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is complex and not fully understood. This compound is known to interact with a specific type of potassium channel, known as the Kv1.3 channel, which is found in a variety of cell types. By blocking the activity of this channel, this compound is able to affect a variety of cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on potassium channels, this compound has been shown to affect the expression of a variety of genes involved in cellular processes such as apoptosis and cell cycle regulation. Physiologically, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, this compound has been shown to have a variety of potential applications in scientific research. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are a variety of potential future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cellular targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Méthodes De Synthèse
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thienylmethylamine to form the benzamide intermediate. Finally, the intermediate is treated with morpholine and sodium hydride to yield this compound.
Applications De Recherche Scientifique
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to block the activity of a specific type of potassium channel, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.
Propriétés
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-4-5-15(25(21,22)19-6-8-23-9-7-19)11-16(13)17(20)18-12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFTSRMHQKIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)

![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)
![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)
![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
